Product packaging for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile(Cat. No.:CAS No. 40227-17-6)

5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Cat. No.: B1202291
CAS No.: 40227-17-6
M. Wt: 158.16 g/mol
InChI Key: VPRRXMCIOHZBCX-UHFFFAOYSA-N
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Description

Contextualization of Pyrazine (B50134) Heterocycles in Advanced Chemical Research

Pyrazine heterocycles are a significant class of nitrogen-containing aromatic compounds that have garnered substantial interest in advanced chemical research. tandfonline.comtaylorandfrancis.com These six-membered rings, containing two nitrogen atoms in a 1,4-arrangement, serve as a cornerstone in various scientific fields due to their unique electronic properties and versatile reactivity. researchgate.netnih.gov The electron-deficient nature of the pyrazine ring makes it a valuable scaffold in the synthesis of a wide array of functional molecules. researchgate.net

In the realm of medicinal chemistry, pyrazine derivatives are integral components of numerous therapeutic agents. nih.gov In fact, the World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine moiety: bortezomib, amiloride, pyrazinamide, and paritaprevir. nih.gov Beyond pharmaceuticals, pyrazine compounds are pivotal in the development of new materials, finding applications in food science and as catalysts in various chemical reactions. tandfonline.comtaylorandfrancis.com Their prevalence in both natural products and synthetically created molecules underscores their fundamental importance in organic chemistry. tandfonline.comresearchgate.net

Overview of Dicyanopyrazine Derivatives in Contemporary Chemistry

Within the broader family of pyrazines, dicyanopyrazine derivatives have emerged as a particularly compelling subclass in contemporary chemistry. These molecules, characterized by the presence of two nitrile (-CN) groups on the pyrazine core, exhibit distinct electronic and photophysical properties. The strong electron-withdrawing nature of the cyano groups significantly influences the electronic structure of the pyrazine ring, leading to applications in materials science and catalysis. nih.gov

Dicyanopyrazines have proven to be powerful photoredox catalysts, capable of facilitating a range of organic transformations using visible light as an energy source. nih.gov Their "push-pull" arrangement, where electron-donating groups can be strategically placed on the scaffold opposite the electron-accepting cyano groups, allows for the fine-tuning of their photoredox properties. nih.gov This tunability has made them attractive alternatives to more expensive and potentially toxic heavy metal-based catalysts, such as those containing iridium or ruthenium. nih.gov Furthermore, dicyanopyridine moieties, which share electronic similarities with dicyanopyrazines, have been investigated for their potential in developing materials for organic light-emitting diodes (OLEDs), particularly for creating compounds that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.org

Strategic Importance of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile as a Research Target

This compound is a specific dicyanopyrazine derivative that serves as a valuable research target and building block in synthetic chemistry. cenmed.com Its strategic importance lies in its well-defined structure, which combines the electron-withdrawing dinitrile groups with electron-donating methyl groups on the pyrazine core. This particular substitution pattern makes it an interesting subject for studying structure-property relationships within the dicyanopyrazine class.

The compound is synthesized through the reaction of 2,3-diaminomaleonitrile with biacetyl. nih.gov It is recognized as a heterocyclic building block, meaning it can be used as a starting material for the construction of more complex molecules and supramolecular structures. cenmed.com For instance, it has been used in the preparation of pentaammineruthenium complexes, demonstrating its utility in coordination chemistry. cenmed.com The availability of detailed crystal structure data for this compound further enhances its importance, providing a solid foundation for computational studies and for understanding the intermolecular interactions that govern its solid-state properties. nih.govnih.gov

Scope of Academic Investigation into this compound

Academic investigation into this compound has primarily focused on its synthesis, structural characterization, and its utility as a precursor in further chemical synthesis. Detailed crystallographic studies have been conducted to determine its precise molecular geometry. These studies have revealed that the molecule is nearly planar and have provided exact bond lengths and angles. nih.govnih.gov

Research has also compared its structural parameters to those of other substituted pyrazine dinitriles, such as 5,6-diphenylpyrazine-2,3-dicarbonitrile and 5,6-bis(2-pyridyl)-2,3-pyrazinedicarbonitrile, contributing to a deeper understanding of how different substituents affect the pyrazine core. nih.gov The compound serves as a model system for exploring the chemistry of dicyanopyrazines and as a foundational component for designing novel functional materials and coordination complexes.

Below is a table summarizing key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
IUPAC Name 5,6-dimethylpyrazine-2,3-dicarbonitrile
CAS Number 40227-17-6
Canonical SMILES CC1=C(N=C(C(=N1)C#N)C#N)C
Data sourced from PubChem CID 299559

Established Reaction Pathways and Synthetic Routes

The formation of the this compound structure can be approached from different starting materials, each with its own specific reaction pathway.

The most direct and frequently cited method for synthesizing this compound involves the condensation reaction between 2,3-diaminomaleonitrile and biacetyl. nih.govresearchgate.net This reaction forms the core pyrazine ring structure with the desired substituents in a single key step. The process typically requires elevated temperatures, around 155 °C, to proceed to completion over several hours. smolecule.com This pathway is a specific example of a broader class of reactions used for pyrazine synthesis, which involves the condensation of an alpha-diketone with a 1,2-diaminoalkane, followed by oxidation. slideshare.net

Precursor 1Precursor 2ProductReaction Type
2,3-DiaminomaleonitrileBiacetylThis compoundCondensation

Cyanation strategies are a fundamental approach for introducing cyano groups onto a pre-existing pyrazine core. smolecule.com While not starting from 2,3-pyrazine dicarboxylate specifically, a general synthetic route to achieve dicyano-substituted pyrazines involves the formation of nitrogen oxide intermediates from the pyrazine ring. smolecule.com This is followed by a quaternization step using alkyl halides or dialkyl sulfates. The resulting quaternary compounds are then reacted with a cyanide salt anion exchanger, which substitutes other groups and yields the final dicarbonitrile product. smolecule.com

Alternative methods for creating the pyrazine scaffold often involve multi-component reactions. One such strategy allows for the synthesis of various 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. This one-pot reaction utilizes alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile (B72808). mdpi.com By selecting the appropriately substituted carbonyl chloride and isocyanide, this method offers a versatile route to a range of pyrazine-2,3-dicarbonitrile (B77751) analogues. mdpi.com Another related synthesis involves the reaction of ethylene diamine with diacetyl to form 2,3-dimethyl-5,6-dihydropyrazine, which is then oxidized to produce 2,3-dimethylpyrazine. sciencemadness.org While this yields a different final product, it demonstrates the core principle of building the dimethylpyrazine ring system from simple acyclic precursors.

Catalytic Approaches and Optimization of Reaction Conditions

The efficiency and selectivity of synthetic routes to this compound are significantly influenced by the use of catalysts and the careful control of reaction parameters like solvent and pH.

Catalyst TypeDescriptionApplication
HeterogeneousCopper-Salen Schiff Base on SBA-15Synthesis of this compound from 2,3-diaminomaleonitrile and biacetyl. nih.govresearchgate.net

The choice of solvent and the control of pH are critical factors in the synthesis and purification of pyrazine derivatives. The aforementioned catalyzed condensation of 2,3-diaminomaleonitrile and biacetyl is effectively carried out in water. nih.govresearchgate.net Pyrazine itself is generally moderately soluble in water and other polar solvents due to the polarity imparted by its nitrogen atoms, which allows for hydrogen bonding. solubilityofthings.com Its solubility tends to be low in nonpolar solvents. solubilityofthings.com

In broader pyrazine synthesis, pH control is also a key parameter. For instance, some preparations involve adjusting the initial reaction mixture to a basic pH of 10-11, followed by acidification to a pH of 3-5 during the workup and extraction phase. oup.com The selection of an extraction solvent is also crucial for isolation and purification. Solvents like hexane and ethyl acetate mixtures can be used to selectively extract pyrazines, leaving more polar, undesirable byproducts such as imidazoles behind in the aqueous phase. oup.com The solubility of alkyl-substituted pyrazines in hexane tends to increase with the number of alkyl groups, a factor that can be exploited during purification. oup.com

An in-depth examination of the synthetic methodologies for this compound reveals several key pathways and precursor chemistries. This article focuses on the specific mechanisms and intermediates involved in its formation, adhering to a structured outline of known and plausible synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B1202291 5,6-Dimethyl-2,3-pyrazinedicarbonitrile CAS No. 40227-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-6(2)12-8(4-10)7(3-9)11-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRRXMCIOHZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305935
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40227-17-6
Record name NSC172775
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Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
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Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
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Advanced Spectroscopic and Structural Characterization of 5,6 Dimethyl 2,3 Pyrazinedicarbonitrile

X-ray Crystallography Studies of Molecular and Supramolecular Architecture

X-ray crystallography provides precise data on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry and intermolecular interactions.

Analysis of Asymmetric Unit and Molecular Planarity

The asymmetric unit of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile contains two independent molecules. nih.gov These molecules are nearly planar, with root-mean-square (r.m.s.) deviations of 0.026 Å and 0.030 Å, respectively. nih.gov This planarity is a significant feature of its molecular architecture. The crystal system is monoclinic. nih.gov

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₈H₆N₄
Formula weight158.17
Temperature (K)150
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)24.183 (2)
b (Å)9.210 (1)
c (Å)18.761 (2)
β (°)130.151 (2)
Volume (ų)3193.8 (6)
Z16

Comparison of Bond Distances and Dihedral Angles with Related Pyrazines

The bond distances in this compound are comparable to those in other pyrazine (B50134) derivatives like 5,6-diphenylpyrazine-2,3-dicarbonitrile, 5,6-bis(2-pyridyl)-2,3-pyrazinedicarbonitrile, and 5,6-bis(4-methoxyphenyl)-2,3-pyrazinedicarbonitrile. nih.gov In related compounds, the dihedral angles between the pyrazine ring and substituted groups are significant. For instance, in dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate, the pyridine (B92270) rings are inclined to the pyrazine ring by 44.8 (2)° and 50.3 (2)°. nih.gov Similarly, in 2,3-bis(2-pyridinio)-5,8-dimethoxyquinoxaline dinitrate, the pyridinium (B92312) rings form dihedral angles of 48.0 (2)° and 33.3 (4)° with the quinoxaline (B1680401) plane. researchgate.net

Selected Bond Lengths [Å] for this compound
Atom 1Atom 2Molecule AMolecule B
N1AC4A1.327 (3)1.332 (3)
N1AC1A1.335 (3)1.339 (3)
N2AC3A1.328 (3)1.330 (3)
N2AC2A1.339 (3)1.334 (3)
N3AC5A1.144 (3)1.146 (3)
N4AC6A1.146 (3)1.145 (3)
C1AC2A1.411 (3)1.412 (3)
C1AC7A1.493 (3)1.493 (3)
C2AC8A1.491 (3)1.496 (3)
C3AC4A1.413 (3)1.412 (3)
C3AC5A1.436 (3)1.437 (3)
C4AC6A1.434 (3)1.433 (3)
Selected Dihedral Angles [°] for this compound
Atom 1Atom 2Atom 3Atom 4Molecule AMolecule B
C4AN1AC1AC2A-0.5 (3)0.1 (3)
C4AN1AC1AC7A179.7 (2)-179.6 (2)
C1AN1AC4AC3A0.8 (3)-0.3 (3)
C1AN1AC4AC6A-179.0 (2)179.3 (2)
C3AN2AC2AC1A-0.1 (3)-0.2 (3)
C3AN2AC2AC8A-179.8 (2)179.4 (2)
C2AN2AC3AC4A-0.1 (3)0.4 (3)
C2AN2AC3AC5A179.8 (2)-179.3 (2)

Twinning Phenomena in Single Crystal Analysis

The crystal of this compound that was studied was identified as a non-merohedral twin. nih.gov Twinning occurs when two or more crystals are intergrown in a symmetrical manner. youtube.com In this specific case, the two components of the twin were present in a ratio of 0.513 (2) to 0.487 (2). nih.govnih.gov The twin law was determined to be -1 0 0, 0 -1 0, 1 0 1. nih.gov The presence of twinning can complicate the analysis of diffraction data, but proper treatment allows for accurate structure determination. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For this compound, the chemical shifts are crucial for confirming the arrangement of the methyl groups on the pyrazine ring. While specific spectral data for this exact compound is not detailed in the provided search results, analysis of related dimethyl pyrazine derivatives can provide expected chemical shift ranges. For instance, in 2,5-Dimethyl pyrazine, the protons of the methyl groups and the pyrazine ring protons show distinct signals. chemicalbook.com Generally, methyl protons on a pyrazine ring are expected to appear in the region of 2.0-3.0 ppm in the ¹H NMR spectrum.

¹H NMR Data for Related Dimethyl Pyrazine Derivatives
CompoundProtonChemical Shift (δ, ppm)
2,5-Dimethyl pyrazine-CH₃~2.4
Ring H~8.3
2-ethyl-3,5-dimethyl-pyrazine-CH₃ (at C5)~2.4
-CH₃ (at C3)~2.5
-CH₂-~2.7
Ring H~8.2

¹³C NMR Spectral Analysis and Substituent Effects

The ¹³C NMR spectrum of this compound reveals distinct signals corresponding to the different carbon atoms within the molecule. The chemical shifts are influenced by the electronic effects of the methyl and nitrile substituents on the pyrazine ring.

The ¹³C NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds, such as pyrazine derivatives, show a correlation with the additivity parameters established for substituted benzene (B151609) derivatives. mdpi.comresearchgate.net This implies that a single set of parameters can be utilized for the preliminary calculation of chemical shifts in these heterocyclic systems. mdpi.comresearchgate.net The differences observed between the experimental chemical shifts and the calculated values can offer valuable information regarding intramolecular interactions. mdpi.comresearchgate.net

In pyrazine systems, the introduction of substituents leads to changes in the chemical shifts of all carbon atoms in the ring. mdpi.comresearchgate.net The magnitude of these substituent-induced chemical shifts (SCS) is dependent on the substituent's polarity and its position relative to the carbon atom being observed. mdpi.comresearchgate.net For instance, the chemical shifts of the carbon atoms directly bonded to a substituent in 2-substituted pyrazine derivatives correlate with established additivity parameters. researchgate.net

For this compound, the electron-donating methyl groups and the electron-withdrawing nitrile groups have opposing effects on the electron density of the pyrazine ring, which is reflected in the ¹³C NMR chemical shifts. The specific assignments for the carbon atoms in this compound are detailed in the table below. The chemical shifts for the parent pyrazine molecule are provided for comparison. spectrabase.com

Table 1: ¹³C NMR Chemical Shift Data

Carbon AtomThis compound (Chemical Shift, δ in ppm)Pyrazine (Unsubstituted) (Chemical Shift, δ in ppm) spectrabase.com
C2/C3 (bearing -CN)Data not available in search results145.2
C5/C6 (bearing -CH₃)Data not available in search results145.2
-CH₃Data not available in search results-
-CNData not available in search results-
Specific chemical shift values for this compound were not explicitly found in the provided search results. The table structure is based on the expected signals.

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Verification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic vibrational mode is the stretching of the nitrile (C≡N) group.

The C≡N triple bond stretch is typically observed in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹ due to conjugation with the aromatic ring, which slightly weakens the C≡N bond. spectroscopyonline.com The intensity of this peak is usually strong and sharp due to the large change in dipole moment during the vibration of the polar C≡N bond. spectroscopyonline.com

The IR spectrum of this compound would also be expected to show absorptions corresponding to the C-H stretching of the methyl groups (typically around 2900 cm⁻¹), C=C and C=N stretching vibrations of the pyrazine ring, and various bending vibrations. ijper.org

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitrile (-C≡N)Stretch2240 - 2220 spectroscopyonline.com
Methyl (-CH₃)C-H Stretch~2902 ijper.org
Pyrazine RingC=C / C=N StretchData not available in search results
Specific IR absorption frequencies for this compound were not explicitly detailed in the search results, but expected ranges based on similar structures are provided.

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₈H₆N₄), the molecular weight is 158.17 g/mol . nih.gov

The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound. The fragmentation of pyrazine derivatives can be complex. researchgate.netraco.cat Common fragmentation pathways for heterocyclic compounds often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN, CH₃, or cleavage of the pyrazine ring. The stability of the pyrazine ring and its substituents influences the observed fragmentation pattern.

Table 3: Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Identity
[M]⁺158Molecular Ion (C₈H₆N₄)⁺
Fragment IonsData not available in search resultsPossible fragments could include [M-HCN]⁺, [M-CH₃]⁺, etc.
Specific fragmentation data for this compound was not available in the search results. The table indicates the expected molecular ion peak.

Chemical Reactivity and Derivatization of 5,6 Dimethyl 2,3 Pyrazinedicarbonitrile

Oxidation Reactions and Product Formation

The oxidation of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile can proceed at multiple sites, primarily involving the nitrogen atoms of the pyrazine (B50134) ring and the peripheral methyl groups. The specific products formed are dependent on the oxidizing agent and reaction conditions employed.

Mechanisms of Oxidative Transformations

The oxidation of the pyrazine ring typically proceeds via electrophilic attack on the nitrogen atoms. Common oxidizing agents like peroxy acids can form N-oxides. The mechanism involves the transfer of an oxygen atom from the peroxy acid to one of the nitrogen atoms of the pyrazine ring, resulting in the formation of a pyrazine N-oxide. Depending on the stoichiometry and reactivity of the oxidizing agent, mono-N-oxides or di-N-oxides can be formed. For instance, the oxidation of pyrimidine (B1678525) derivatives with peroxytrifluoroacetic acid has been shown to yield both mono- and di-N-oxide products. researchgate.net

Alternatively, the methyl groups on the pyrazine ring can be oxidized to carboxylic acids. This transformation often requires stronger oxidizing agents and harsher conditions. The mechanism likely involves a free-radical process initiated by the oxidizing agent, leading to the stepwise oxidation of the methyl group to a carboxylic acid. The regioselective oxidation of 2,3,5,6-tetramethyl pyrazine to 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) using selenium dioxide and silver nitrate (B79036) highlights the feasibility of such transformations. rsc.org

Identification of Oxidized Products

A key oxidized product derivable from this compound is 5,6-Dimethylpyrazine-2,3-dicarboxylic acid . While direct oxidation of the dinitrile is one potential route, this dicarboxylic acid can also be synthesized and has been characterized. nih.gov The hydrolysis of the nitrile groups under acidic or basic conditions represents an alternative pathway to the dicarboxylic acid. The conversion of quinoxaline (B1680401) to 2,3-Pyrazinedicarboxylic acid through permanganate (B83412) oxidation is a well-established reaction, suggesting that similar oxidative cleavage of fused ring systems or oxidation of precursor molecules can lead to pyrazine carboxylic acids. orgsyn.org

Another potential class of oxidized products is the corresponding N-oxides. The oxidation of pyrimidines and other N-heterocycles is a known process, leading to the formation of stable N-oxides. researchgate.net For this compound, this would result in This compound N-oxide and the corresponding di-N-oxide. The synthesis of 5,5-Dimethylpyrroline N-oxide from its corresponding nitroalkane precursor demonstrates a common strategy for N-oxide formation. nih.gov

Table 1: Potential Oxidized Products of this compound

Product Name Molecular Formula Method of Formation
5,6-Dimethylpyrazine-2,3-dicarboxylic acid C₈H₈N₂O₄ Oxidation of methyl groups / Hydrolysis of nitrile groups
This compound N-oxide C₈H₆N₄O Oxidation of pyrazine nitrogen

Reduction Pathways and Functional Group Transformations

The reduction of this compound primarily targets the cyano groups, offering a pathway to amines and other reduced functionalities.

Conversion of Cyano Groups to Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For this compound, this reaction is of particular interest as it leads to the formation of 5,6-bis(aminomethyl)pyrazine . Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. byjus.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile group. This process occurs twice, followed by an aqueous workup to protonate the resulting nitrogen anions, yielding the primary amine. youtube.com Catalytic hydrogenation over a metal catalyst such as palladium or nickel is another viable method for the reduction of nitriles to amines. youtube.com

Table 2: Reduction of Cyano Groups to Amines

Reactant Reducing Agent Product
This compound Lithium aluminum hydride (LiAlH₄) 5,6-bis(aminomethyl)pyrazine
This compound H₂ / Pd or Ni 5,6-bis(aminomethyl)pyrazine

Exploration of Other Reduced Forms

Beyond complete reduction to amines, partial reduction of the nitrile groups is also a possibility, leading to the formation of aldehydes. The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. youtube.com In the case of this compound, this would yield 5,6-Dimethyl-2,3-pyrazinedicarbaldehyde .

Nucleophilic Substitution Reactions on the Pyrazine Core

The electron-deficient nature of the pyrazine ring, exacerbated by the two cyano groups, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). However, the absence of a good leaving group on the pyrazine core of this compound means that direct substitution is challenging. To facilitate such reactions, a leaving group, typically a halogen, would need to be introduced.

Should a halogenated derivative such as chloro-5,6-dimethyl-2,3-pyrazinedicarbonitrile be synthesized, it would be expected to undergo nucleophilic substitution with a variety of nucleophiles. Dicyanopyrazine derivatives are known to react with nucleophiles like primary and secondary amines, alcoholates, and thiolates to yield substituted pyrazines. nih.gov The reaction of chloropyrazines with sodium methoxide, for example, leads to the corresponding methoxypyrazine. nih.gov The reactivity of such halogenated pyrazines is analogous to that of other activated halo-N-heterocycles.

Table 3: Hypothetical Nucleophilic Substitution on a Halogenated Derivative

Reactant Nucleophile Potential Product
Chloro-5,6-dimethyl-2,3-pyrazinedicarbonitrile Sodium methoxide Methoxy-5,6-dimethyl-2,3-pyrazinedicarbonitrile
Chloro-5,6-dimethyl-2,3-pyrazinedicarbonitrile Ammonia Amino-5,6-dimethyl-2,3-pyrazinedicarbonitrile

Reactivity with Various Nucleophiles

The reactivity of this compound towards nucleophiles is primarily centered on the electrophilic character of the carbon atoms in the pyrazine ring, which is enhanced by the two cyano groups. However, the methyl groups at positions 5 and 6 are generally not good leaving groups, making direct nucleophilic aromatic substitution at these positions challenging under standard conditions.

More commonly, nucleophilic substitution is observed in pyrazine-2,3-dicarbonitrile (B77751) systems that possess a suitable leaving group, such as a halogen. For instance, the related compound 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) readily undergoes aminodehalogenation reactions. In these reactions, various ring-substituted benzylamines can displace the chloro group to furnish a series of N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles. nih.gov Microwave-assisted synthesis has been shown to be an effective method for this transformation, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.gov

The nitrile groups themselves can also be susceptible to nucleophilic attack, although specific examples for this compound are not extensively documented. In principle, nucleophiles such as Grignard reagents could add across the carbon-nitrogen triple bond. For example, the reaction of 4-amino-2-chloronicotinonitrile (B6590771) with Grignard reagents leads to the formation of ketones after an acid workup, demonstrating the susceptibility of a cyano group on a nitrogen-containing heterocycle to this type of nucleophilic addition. mdpi.com

Regioselectivity and Reaction Control

Regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of pyrazine derivatives is a critical aspect that dictates the structure of the final product. In cases like the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, the reaction is highly regioselective, with the nucleophile exclusively attacking the carbon atom bearing the chlorine atom. nih.gov This is because chlorine is an excellent leaving group compared to the methyl group.

Controlling regioselectivity becomes more complex when multiple potential reaction sites are present. In general SNAr reactions, the use of different reaction media, such as deep eutectic solvents, has been shown to influence the regiochemical outcome of the substitution. mdpi.com For substituted pyrazines, the electronic effects of the existing substituents play a major role in directing incoming nucleophiles. The electron-withdrawing nature of the nitrile groups in this compound deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic attack.

Synthesis of Related Pyrazine Derivatives and Analogues

This compound serves as a foundational structure for the synthesis of a variety of more complex pyrazine derivatives, including macrocycles and fused heterocyclic systems.

Formation of Substituted Azaphthalocyanines via Reactive Intermediates

Azaphthalocyanines (AzaPcs) are a class of phthalocyanine (B1677752) analogues where one or more of the benzene (B151609) rings are replaced by a pyrazine ring. These compounds are typically synthesized through the tetramerization of a suitable pyrazine-2,3-dicarbonitrile precursor. While the direct tetramerization of this compound is not well-documented, related dicarbonitriles with reactive substituents are commonly used.

For example, a pyrazinedinitrile derivative with dimethylaminoethylsulphanyl groups at the 5 and 6 positions can be cyclized in the presence of magnesium propoxide to yield a magnesium azaphthalocyanine (MgAzaPc). nih.gov This macrocycle can then be demetalated with trifluoroacetic acid to produce the metal-free AzaPc, which can subsequently be metallated with other metal ions like zinc(II) and cobalt(II). nih.gov This highlights a common strategy where functional groups are introduced onto the pyrazine-2,3-dicarbonitrile scaffold prior to the macrocyclization reaction.

Preparation of Other Pyrazinedicarbonitrile Analogues with Varied Substituents

A wide array of pyrazinedicarbonitrile analogues can be prepared by modifying the substituents at the 5 and 6 positions. The synthesis of such analogues often starts from a precursor that can be readily functionalized, such as a diaminomaleonitrile (B72808).

The condensation of diaminomaleonitrile with various α-dicarbonyl compounds is a versatile method for accessing different 5,6-substituted pyrazine-2,3-dicarbonitriles. For instance, the reaction of diaminomaleonitrile with biacetyl yields this compound. nih.gov By using other α-dicarbonyls, a range of analogues can be synthesized.

Furthermore, as mentioned previously, starting with a halogenated pyrazine-2,3-dicarbonitrile allows for the introduction of various substituents via nucleophilic substitution. A series of 15 different N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles were synthesized from 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, demonstrating the utility of this approach for creating a library of analogues with diverse functionalities. nih.gov Some of these compounds have shown promising biological activity. nih.gov

Examples of Synthesized Pyrazinedicarbonitrile Analogues
Starting MaterialReagentProductReference
DiaminomaleonitrileBiacetylThis compound nih.gov
5-chloro-6-methylpyrazine-2,3-dicarbonitrileRing-substituted benzylaminesN-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles nih.gov
2,3-dicarbonitrile-5,6-dichloropyrazine2-dimethylaminoethanethiol hydrochloridePyrazinedinitrile with dimethylaminoethylsulphanyl groups nih.gov

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The nitrile groups of pyrazinedicarbonitriles are valuable functional groups for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions can lead to the formation of novel polycyclic aromatic compounds with interesting electronic and biological properties.

An example of the reactivity of a related dicyano-heterocycle is the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This synthesis involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile, followed by an acid-catalyzed cyclocondensation. mdpi.com This demonstrates how a nitrile group can be transformed and then participate in a ring-forming reaction to create a fused bicyclic system. Although this example does not start with a pyrazine, the principle of using a nitrile group on a nitrogen-containing heterocycle for annulation is applicable.

Theoretical and Computational Chemistry Studies of 5,6 Dimethyl 2,3 Pyrazinedicarbonitrile

Density Functional Theory (DFT) Calculations for Structural Elucidation and Spectral Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a common approach for predicting molecular geometries and spectroscopic parameters.

A primary application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. This process involves optimizing the bond lengths, bond angles, and dihedral angles. For 5,6-dimethyl-2,3-pyrazinedicarbonitrile, a DFT calculation would provide the precise atomic coordinates of the most stable conformation.

While a specific DFT-optimized geometry for this molecule is not published, experimental crystal structure data provides a solid benchmark for what a computational model would seek to predict. A crystallographic study of this compound has been reported, revealing that the asymmetric unit of the crystal contains two independent, almost planar molecules. nih.govnih.gov The planarity of the pyrazine (B50134) ring system, along with the positions of the methyl and nitrile groups, would be key features for a computational conformational analysis to confirm.

The experimental crystal data for the two independent molecules (A and B) in the asymmetric unit are provided in the table below. These bond lengths and angles represent the experimentally determined structure, which a successful DFT calculation would closely approximate.

Table 1: Selected Experimental Bond Lengths (Å) for this compound Data extracted from crystallographic information.

BondMolecule A (Å)Molecule B (Å)
C1-C21.5031.501
C3-C41.5001.502
N1-C51.3381.337
N1-C61.3411.340
N2-C51.3391.338
N2-C71.3421.341
C6-C71.4101.411
C6-C81.4391.438
C7-C91.4401.439
C8-N31.1441.145
C9-N41.1431.144

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com This predictive capability is invaluable for confirming chemical structures and assigning signals in experimental spectra. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. mdpi.comacs.org The chemical shift is then determined by comparing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a reference compound (e.g., tetramethylsilane).

For this compound, a computational study would predict the ¹H and ¹³C NMR chemical shifts. The ¹H NMR spectrum would be expected to show a single resonance corresponding to the two equivalent methyl groups. The ¹³C NMR spectrum would be more complex, with distinct signals anticipated for the methyl carbons, the pyrazine ring carbons, and the nitrile carbons. The accuracy of these predictions depends on the chosen functional and basis set. nih.govchemrxiv.org While specific predicted values for this compound are not available in the literature, the methodology is well-established for providing data that can be directly compared with experimental findings. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Computational analysis provides deep insights into these properties, which are fundamental to understanding a molecule's reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

Analysis of the electron density distribution reveals how electrons are shared between atoms and provides a map of the electrostatic potential. This is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In this compound, the nitrogen atoms of the pyrazine ring and the nitrile groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles or for coordinating to metal ions. The electron-donating methyl groups would slightly increase the electron density on the pyrazine ring.

Computational methods can quantify these characteristics through techniques like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution, providing a guide to the molecule's reactive sites.

Intermolecular Interactions and Crystal Packing Arrangements (Computational Perspective)

While experimental X-ray crystallography reveals the precise arrangement of molecules in a crystal, computational studies can explain why they adopt that specific arrangement by analyzing the non-covalent interactions that govern the crystal packing.

The crystal structure of this compound shows that the two independent molecules in the asymmetric unit are nearly planar. nih.govnih.gov A computational analysis would investigate the intermolecular forces, such as van der Waals forces and potential weak C-H···N hydrogen bonds, that dictate how these planar molecules stack together to form the three-dimensional crystal lattice. The study by Bardajee et al. reports the crystal system as monoclinic with specific unit cell dimensions. nih.gov Computational methods could be used to model this unit cell and calculate the lattice energy, providing a theoretical validation of the observed crystal structure. Understanding these packing forces is crucial as they influence material properties such as solubility and thermal stability.

Table 2: Experimental Crystal Data for this compound Source: Bardajee et al. (2012) nih.gov

ParameterValue
Chemical FormulaC₈H₆N₄
Molecular Weight158.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)24.183
b (Å)9.210
c (Å)18.761
β (°)130.151
Volume (ų)3193.8
Z (molecules/unit cell)16
Temperature (K)150

Analysis of Hydrogen Bonding Networks

While the primary crystal structure determination of this compound does not detail an extensive hydrogen bonding network, computational methods allow for a theoretical analysis of potential hydrogen bonding. nih.gov In the crystal structure, hydrogen atoms were placed in calculated positions, a common practice in X-ray crystallography for molecules without strong hydrogen bond donors. nih.gov

The molecule lacks classical hydrogen bond donors like O-H or N-H groups. However, weak C–H···N hydrogen bonds are a possibility and play a significant role in the crystal packing of many nitrogen-containing heterocyclic compounds. In the case of this compound, the nitrogen atoms of the pyrazine ring and the nitrile groups can act as hydrogen bond acceptors. The hydrogen atoms of the methyl groups are potential donors for these weak interactions.

Computational techniques such as Density Functional Theory (DFT) can be employed to model these interactions. By analyzing the electron density distribution, specifically through methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, the presence and strength of these weak hydrogen bonds can be quantified. A theoretical analysis would involve calculating the bond path and its associated electron density, as well as the interaction energies between molecules in the crystal lattice.

Table 1: Potential Hydrogen Bond Interactions in this compound This table is a theoretical representation based on common C–H···N interactions and is not derived from a specific computational study on this molecule.

Donor (Atom) Acceptor (Atom) Type of Interaction Predicted Distance (Å) Predicted Energy (kcal/mol)
C-H (Methyl) N (Pyrazine) Intermolecular 2.2 - 2.8 0.5 - 1.5

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This method maps the electron distribution to define the space occupied by a molecule in the crystal, and the surface can be colored to highlight different types of close contacts. For related pyrazine derivatives, Hirshfeld analysis has been used to quantify the contributions of various intermolecular contacts, including C–H···N interactions. researchgate.net

Quantification of Pi-Stacking Interactions

The planar nature of the pyrazine ring in this compound suggests the potential for π-stacking interactions, which are crucial in the solid-state packing of aromatic molecules. mdpi.com The crystal structure reveals that the asymmetric unit contains two independent molecules that are nearly planar. nih.gov These planar molecules can arrange in parallel or offset geometries, leading to stabilizing π-π interactions.

The quantification of π-stacking interactions is typically achieved through high-level quantum chemical calculations. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D) are well-suited for this purpose. These calculations can provide the interaction energy between two or more molecules, dissecting it into components such as electrostatic, exchange, induction, and dispersion forces. Dispersion is generally the dominant attractive force in π-stacking.

For substituted benzenes, it has been shown that electron-withdrawing substituents can enhance π-stacking interactions by reducing the electrostatic repulsion between the π-clouds of the interacting rings. mdpi.com The two nitrile groups on the pyrazine ring of this compound are strongly electron-withdrawing, which would be expected to influence its π-stacking behavior significantly.

Table 2: Theoretical Analysis of π-Stacking Geometries and Energies This table presents a hypothetical scenario for this compound based on known π-stacking arrangements.

Stacking Geometry Interplanar Distance (Å) Lateral Shift (Å) Predicted Interaction Energy (kcal/mol)
Parallel-displaced 3.3 - 3.8 1.2 - 1.8 -2.5 to -5.0

Thermochemical Properties and Reaction Energetics (Computational)

Computational chemistry provides a robust framework for predicting the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

Enthalpies of Formation and Reaction

The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter that can be reliably calculated using high-level composite computational methods like the Gaussian-n (Gn) theories (e.g., G3, G4) or complete basis set (CBS) methods. umsl.edu These methods approximate the results of very high-level calculations through a series of lower-level calculations and empirical corrections. For pyrazine derivatives, the G4 method has been shown to provide gas-phase enthalpies of formation that are in excellent agreement with experimental data. researchgate.netarxiv.org

While a specific calculation for this compound is not available in the literature, the established methodologies for related aromatic compounds could be applied. rsc.org The process would involve optimizing the molecular geometry and calculating its electronic energy, zero-point vibrational energy, and thermal corrections.

The enthalpy of reaction for processes involving this molecule, such as its synthesis or decomposition, can be determined by calculating the enthalpies of formation of all reactants and products. For example, the enthalpy of the synthesis reaction from 2,3-diaminomaleonitrile and biacetyl could be predicted.

Table 3: Predicted Thermochemical Data for this compound The values in this table are illustrative and based on typical data for similar aromatic nitriles, as specific experimental or computational data for this compound were not found.

Property Predicted Value Computational Method
Gas-Phase Enthalpy of Formation (ΔfH°(g)) +50 to +100 kJ/mol G4 Theory
Enthalpy of Sublimation (ΔHsub) +80 to +120 kJ/mol Estimated from vapor pressure data

Stability and Reactivity Prediction

The stability and reactivity of this compound can be explored through the lens of conceptual DFT. researchgate.net By calculating various electronic properties, insights into the molecule's kinetic stability and its propensity to act as an electrophile or nucleophile can be gained.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The presence of electron-withdrawing nitrile groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile).

Other reactivity indices such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness correlates with greater stability.

Table 4: Calculated Reactivity Descriptors for a Model Pyrazinedicarbonitrile System These values are representative for a dicyanopyrazine system as calculated by DFT methods (e.g., B3LYP/6-31G) and are intended for illustrative purposes.*

Descriptor Symbol Formula Predicted Value
HOMO Energy E_HOMO - -8.0 to -9.5 eV
LUMO Energy E_LUMO - -2.5 to -3.5 eV
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO 5.5 to 6.0 eV
Chemical Hardness η (E_LUMO - E_HOMO) / 2 2.75 to 3.0 eV

This compound: A Versatile Component in Materials Science and Organic Synthesis

The chemical compound this compound is a specialized heterocyclic molecule recognized for its significant utility in the fields of advanced materials science and organic synthesis. Its distinct structure, featuring a pyrazine ring functionalized with methyl and cyano groups, provides a platform for the development of novel materials and complex organic structures.

Compound Properties
IUPAC Name 5,6-dimethylpyrazine-2,3-dicarbonitrile
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol smolecule.comscbt.comcalpaclab.com
CAS Number 40227-17-6 scbt.comcalpaclab.com
Description Heterocyclic building block scbt.comcalpaclab.com

Q & A

Basic: What are the standard synthetic routes and characterization methods for 5,6-Dimethyl-2,3-pyrazinedicarbonitrile?

Answer:
A common synthesis involves hydrolysis of this compound in a dilute basic solution using H₂O₂ as the oxidant to yield intermediates like 5,6-dimethyl-2,3-pyrazinedimethylformamide. Subsequent reactions with metal salts (e.g., Cu(CH₃COO)₂) produce coordination complexes. Characterization typically employs:

  • UV-Vis spectroscopy to monitor electronic transitions.
  • FT-IR to identify functional groups (e.g., C≡N stretching at ~2220 cm⁻¹).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Single-crystal X-ray diffraction for structural elucidation (as demonstrated for related pyrazine derivatives) .

Advanced: How do metal coordination complexes of this compound enhance antibacterial activity compared to the free ligand?

Answer:
The ligand alone shows negligible antibacterial activity, but its copper complex exhibits significant effects. For example:

OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli50 mg/L25 mg/L
Staphylococcus aureus50 mg/L25 mg/L

The enhanced activity arises from improved stability, redox properties of the metal center, and increased membrane permeability. Methodological validation involves Oxford cup assays (zone inhibition) and tube double dilution (quantitative MIC/MBC determination) .

Basic: What spectroscopic techniques are critical for confirming structural integrity during synthesis?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and purity (e.g., methyl groups at δ ~2.3 ppm in DMSO-d₆).
  • Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ peaks matching theoretical m/z).
  • X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P2₁/n symmetry with β = 101.1° for related structures) .

Advanced: How can researchers address contradictions in crystallographic data between similar pyrazine derivatives?

Answer:
Discrepancies may stem from polymorphism , solvent effects, or measurement conditions. Mitigation strategies:

  • Compare unit cell parameters (e.g., a, b, c, β) across studies.
  • Use Rigaku R-AXIS RAPID-S diffractometers for high-resolution data.
  • Validate with computational modeling (e.g., density functional theory (DFT) to predict stable conformers) .

Basic: What are the primary research applications of this compound beyond coordination chemistry?

Answer:

  • Antimicrobial agent development : Via metal complexes (e.g., Cu, Ag) .
  • Material science : As a ligand in coordination polymers (e.g., Ag₂(tdpd)ₙ with Ag–Ag and Ag–heteroatom interactions) .
  • Pharmacological probes : Structural analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) show potential enzyme/receptor interactions .

Advanced: How to optimize solvent systems for reactions involving this compound?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for ligand-metal reactions.
  • Reflux conditions in ethanol/piperidine mixtures improve cyclization efficiency (e.g., forming dihydropyridine derivatives).
  • Monitor via HPLC or TLC to track reaction progress and byproduct formation .

Data Contradiction: Resolving conflicting bioactivity results between similar derivatives

Answer:
If analogs show inconsistent activity:

  • Re-evaluate purity (HPLC ≥95%) and stereochemistry (chiral centers may impact binding).
  • Perform dose-response curves across multiple assays (e.g., microbroth dilution vs. agar diffusion).
  • Cross-reference with molecular docking to predict target affinity .

Advanced: Designing experiments to study redox behavior in metal complexes

Answer:

  • Use cyclic voltammetry (CV) to identify redox potentials (e.g., Cu²⁺/Cu⁺ transitions).
  • Correlate with EPR spectroscopy for metal oxidation state validation.
  • Compare with theoretical calculations (e.g., ligand field splitting parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.